molecular formula C17H15N3O2S2 B2480703 (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide CAS No. 851861-93-3

(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2480703
CAS No.: 851861-93-3
M. Wt: 357.45
InChI Key: SPLHZGPODNOLCB-XBXARRHUSA-N
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Description

(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a cinnamylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the cinnamylthio group: This step involves the reaction of the oxadiazole intermediate with cinnamyl chloride in the presence of a base to form the cinnamylthio derivative.

    Coupling with thiophene-2-carboxylic acid: The final step involves coupling the cinnamylthio-oxadiazole intermediate with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide can undergo various types of chemical reactions:

    Oxidation: The thiophene ring and the cinnamylthio group can be oxidized under appropriate conditions.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring and the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may vary depending on the specific substitution, but common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s electronic properties could make it useful in the development of organic semiconductors or other advanced materials.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, particularly those containing thiophene and oxadiazole rings.

Mechanism of Action

The mechanism of action of (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Sertaconazole: A benzothiophene derivative used as an antifungal agent.

    Raloxifene: A benzothiophene derivative used in the treatment of osteoporosis.

    DNTT (Dinaphtho[2,3-b2’,3’-f]thieno[3,2-b]thiophene): A thiophene derivative used in organic electronics.

Uniqueness

(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide is unique due to the combination of its structural features, including the cinnamylthio group, the oxadiazole ring, and the thiophene ring. This combination imparts distinct electronic and chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

N-[[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c21-16(14-9-5-10-23-14)18-12-15-19-20-17(22-15)24-11-4-8-13-6-2-1-3-7-13/h1-10H,11-12H2,(H,18,21)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLHZGPODNOLCB-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(O2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(O2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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